1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride
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Overview
Description
1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C10H13N3O·2HCl. It is a derivative of pyrrolidin-2-one, a five-membered lactam ring, and contains a pyridine ring substituted with an aminomethyl group.
Preparation Methods
The synthesis of 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidin-2-one and 2-chloromethylpyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The intermediate product, 1-(4-(Chloromethyl)pyridin-2-yl)pyrrolidin-2-one, is formed.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the aminomethyl group.
Purification: The final product is purified by recrystallization or chromatography to obtain 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one.
Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidin-2-one ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride can be compared with other similar compounds such as:
Pyrrolidine-2-one Derivatives: These compounds share the pyrrolidin-2-one core structure but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Pyridine Derivatives: Compounds with a pyridine ring and different functional groups exhibit diverse pharmacological properties.
Aminomethyl Substituted Compounds: These compounds have an aminomethyl group attached to various aromatic or heterocyclic rings, influencing their interaction with biological targets
Properties
IUPAC Name |
1-[4-(aminomethyl)pyridin-2-yl]pyrrolidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14;;/h3-4,6H,1-2,5,7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEQJOAQENHSIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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